2-(Tributylstannyl)-3-(trifluoromethyl)pyridine 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1204580-78-8
VCID: VC0176134
InChI: InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F
Molecular Formula: C18H30F3NSn
Molecular Weight: 436.15

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

CAS No.: 1204580-78-8

Cat. No.: VC0176134

Molecular Formula: C18H30F3NSn

Molecular Weight: 436.15

* For research use only. Not for human or veterinary use.

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine - 1204580-78-8

Specification

CAS No. 1204580-78-8
Molecular Formula C18H30F3NSn
Molecular Weight 436.15
IUPAC Name tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane
Standard InChI InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Standard InChI Key OSSFRTFAOBTHDZ-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F

Introduction

Physical and Chemical Properties

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine possesses distinct physical and chemical properties that are summarized in the table below:

PropertyValue
CAS Number1204580-78-8
Molecular FormulaC18H30F3NSn
Molecular Weight436.15 g/mol
IUPAC Nametributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane
Standard InChIInChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/
Standard InChIKeyOSSFRTFAOBTHDZ-UHFFFAOYSA-N
SMILESCCCCSn(CCCC)C1=C(C=CC=N1)C(F)(F)F
Physical StateTypically supplied as a solid or liquid
Purity (Commercial)NLT 98%

The compound features a pyridine ring with a tributylstannyl group at the 2-position and a trifluoromethyl group at the 3-position . The trifluoromethyl group is known for its strong electron-withdrawing properties, while the tributylstannyl group introduces a reactive site for various transformations, particularly cross-coupling reactions.

Synthesis Methodology

The synthesis of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine typically involves a palladium-catalyzed reaction between a halogenated pyridine precursor and tributyltin reagents. The most common synthetic route employs the Stille cross-coupling reaction methodology.

Stille Coupling Approach

The typical synthesis involves the reaction of 2-halo-3-(trifluoromethyl)pyridine with tributyltin chloride in the presence of a palladium catalyst. The general reaction scheme can be represented as:

2-halo-3-(trifluoromethyl)pyridine + Bu3SnCl → 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

This reaction is typically conducted under inert atmosphere conditions (argon or nitrogen) using solvents such as tetrahydrofuran (THF) or toluene. The palladium catalyst facilitates the formation of the carbon-tin bond.

Alternative Synthetic Routes

Alternative routes to synthesize this compound may involve:

  • Direct lithiation of 3-(trifluoromethyl)pyridine followed by quenching with tributyltin chloride

  • Halogen-metal exchange reactions followed by stannylation

  • Directed ortho-metalation strategies

Each method has its advantages depending on the specific starting materials available and the desired scale of synthesis.

Chemical Reactivity and Applications

The reactivity of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is primarily centered around the tributylstannyl group, which serves as a versatile handle for further transformations.

Cross-Coupling Reactions

The most significant application of this compound is in Stille cross-coupling reactions, where it serves as an organostannane donor in palladium-catalyzed reactions . The carbon-tin bond can be cleaved to form new carbon-carbon bonds with various electrophiles, including:

  • Aryl and vinyl halides

  • Acid chlorides

  • Benzyl halides

  • Allyl acetates

These reactions can be conducted using low palladium catalyst loadings, sometimes as low as 0.01 mol% (equivalent to approximately 4.9-7 ppm) .

Other Transformations

Beyond Stille couplings, 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine can undergo:

  • Electrophilic substitution reactions

  • Oxidative transformations

  • Transmetalation to other organometallic species

  • Halogenation to replace the stannyl group with halogens

The presence of the trifluoromethyl group influences these reactions by making the pyridine ring more electron-deficient, which can alter reactivity patterns compared to non-fluorinated analogs.

Comparison with Similar Compounds

Understanding the properties and reactivity of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine in context requires comparison with structurally related compounds:

CompoundStructural DifferenceKey Distinction in Properties/Applications
2-(Tributylstannyl)pyridineLacks trifluoromethyl groupLess electron-deficient ring system
3-(Trifluoromethyl)pyridineLacks tributylstannyl groupCannot participate directly in Stille couplings; serves as potential precursor
2-(Tributylstannyl)-5-(trifluoromethyl)pyridineTrifluoromethyl at position 5Different electronic distribution; alternative cross-coupling substrate
4-Bromo-2-(trifluoromethyl)pyridineBromo instead of tributylstannyl; at position 4Electrophile in coupling reactions rather than nucleophile

The positional isomer 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine has distinct reactivity patterns due to the different electronic properties imparted by the position of the trifluoromethyl group . Similarly, 2-(tributylstannyl)pyridine without the trifluoromethyl group exhibits different electronic properties and reactivity in cross-coupling reactions .

Applications in Synthetic Chemistry and Research

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine finds applications across multiple areas of synthetic chemistry:

Pharmaceutical Intermediates

The compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of pyridine-containing pharmaceuticals. The trifluoromethyl group is especially valued in drug development for its ability to:

  • Enhance metabolic stability

  • Increase lipophilicity

  • Improve binding selectivity to biological targets

Synthesis of Functionalized Pyridines

The compound enables access to highly functionalized pyridine derivatives that would be challenging to synthesize through other means. It can be used to prepare:

  • 2,3-Disubstituted pyridines

  • Fused heterocyclic systems containing pyridine units

  • Pyridine-based ligands for catalysis and coordination chemistry

Materials Science Applications

Functionalized pyridines derived from this compound can serve as building blocks for:

  • Organic electronic materials

  • Coordination polymers

  • Liquid crystalline materials

The incorporation of the trifluoromethyl group can impart unique electronic and physical properties to these materials.

Recent Research Developments

Recent developments in the chemistry of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine and related compounds have expanded their utility:

Low-Catalyst Loading Cross-Couplings

Recent advances in palladium catalysis have enabled Stille couplings with extremely low catalyst loadings (down to 0.01 mol%, equivalent to 4.9-7 ppm of palladium) . This development makes such reactions more economically viable and environmentally friendly.

Flow Chemistry Applications

Continuous flow chemistry techniques are being explored for stannylation reactions and subsequent Stille couplings, potentially offering advantages in:

  • Reaction efficiency

  • Safety (by minimizing the handling of reactive intermediates)

  • Scalability of these processes

Synthesis of Tetrazole Derivatives

Research involving similar trifluoromethyl-containing pyridines has shown applications in the synthesis of tetrazole derivatives through cycloaddition reactions with azides . These tetrazole compounds have potential applications in medicinal chemistry and materials science.

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